![molecular formula C9H5NS B1603337 6-乙炔基苯并[d]噻唑 CAS No. 864376-04-5](/img/structure/B1603337.png)

6-乙炔基苯并[d]噻唑

描述

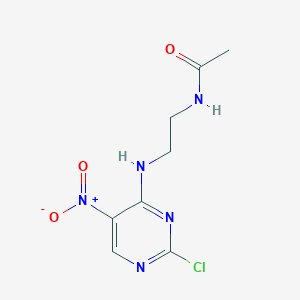

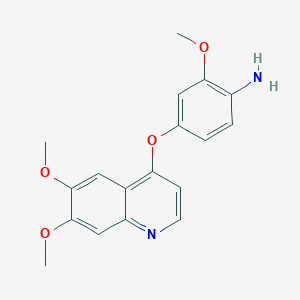

6-Ethynylbenzo[d]thiazole is an organic compound that belongs to the thiazole family. It has a molecular formula of C9H5NS . The compound contains a total of 17 bonds, including 12 non-H bonds, 11 multiple bonds, 1 triple bond, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, and 1 Thiazole .

Synthesis Analysis

Thiazole-based compounds, including 6-Ethynylbenzo[d]thiazole, have been synthesized using both conventional and green approaches. The green synthesis approach using ZnO nanoparticles as a catalyst has been found to be a very efficient method to synthesize biologically active compounds . Several green synthetic approaches, including the use of green solvents, catalysts, solid support synthesis, microwave irradiation, and ultrasonication-mediated processes, have been used for the synthesis of thiazoles and their derivatives .

Molecular Structure Analysis

The molecular structure of 6-Ethynylbenzo[d]thiazole is characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Physical And Chemical Properties Analysis

6-Ethynylbenzo[d]thiazole has a molecular weight of 159.21 . It is a solid at room temperature . The compound is sealed in dry and stored at 2-8°C .

科学研究应用

抗菌应用

6-乙炔基苯并[d]噻唑: 衍生物已被研究用于其作为抗菌剂的潜力。 噻唑部分是许多抗菌药物(如磺胺噻唑)中的常见特征 。这些化合物可以抑制各种细菌的生长,并且对革兰氏阴性和革兰氏阳性菌特别有效,使其在开发新型抗生素方面具有价值。

抗癌活性

噻唑衍生物,包括具有6-乙炔基苯并[d]噻唑结构的衍生物,在抗癌研究中已显示出前景。 它们可以作为抗肿瘤药物,干扰癌细胞的增殖 。对这些化合物的研究包括合成可能具有有效抗肿瘤特性的新分子。

抗氧化性能

噻唑化合物的抗氧化能力是另一个令人感兴趣的领域。 这些分子可以清除自由基,从而保护细胞免受氧化应激 。这种特性对于开发治疗由氧化损伤引起的疾病的治疗方法至关重要。

抗炎用途

6-乙炔基苯并[d]噻唑: 及其衍生物已被评估用于其抗炎作用。 它们可以调节身体的炎症反应,这有利于治疗关节炎和其他慢性炎症性疾病 。

神经保护作用

噻唑衍生物由于其调节神经递质活性的能力而具有神经保护作用。 它们可以通过保护神经元的健康和功能来帮助治疗神经退行性疾病 。

抗糖尿病潜力

研究表明,噻唑衍生物可以通过影响代谢酶来产生抗糖尿病作用。 这使得它们成为开发新型抗糖尿病药物的候选药物 。

摄影增感剂

除了生物医学应用外,6-乙炔基苯并[d]噻唑衍生物还用作摄影领域的增感剂。 它们在使感光胶片能够捕捉图像的化学过程中起着作用 。

安全和危害

未来方向

Thiazole-based compounds, including 6-Ethynylbenzo[d]thiazole, have shown significant pharmacological potential, demonstrating antibacterial, antifungal, anti-inflammatory, antioxidant, and antiproliferative activities . This suggests that they could be further explored for potential therapeutic applications. Moreover, the green synthesis approach using ZnO nanoparticles as a catalyst presents a promising direction for the efficient synthesis of biologically active compounds .

作用机制

Target of Action

The primary target of 6-Ethynylbenzo[d]thiazole is the kinase ALK5 . ALK5 is a receptor for growth factor-β . This receptor plays a crucial role in various cellular processes, including cell growth and differentiation .

Mode of Action

6-Ethynylbenzo[d]thiazole acts as an inhibitor of the kinase ALK5 . This inhibition prevents the phosphorylation of the receptor and subsequent activation of downstream signaling pathways . In addition to ALK5, 6-Ethynylbenzo[d]thiazole also inhibits other kinases such as TGF-β and activin .

Biochemical Pathways

By inhibiting ALK5, 6-Ethynylbenzo[d]thiazole affects the signaling pathways downstream of this receptor . These pathways are involved in various cellular processes, including cell growth and differentiation . The inhibition of these pathways can lead to a decrease in cellular proliferation .

Pharmacokinetics

The compound’s ability to inhibit cellular proliferation suggests that it may have good bioavailability .

Result of Action

The inhibition of ALK5 and other kinases by 6-Ethynylbenzo[d]thiazole leads to a decrease in cellular proliferation . The compound has demonstrated inhibitory activity against a number of cell lines, including human cells and tumor cells derived from human cancer patients .

属性

IUPAC Name |

6-ethynyl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5NS/c1-2-7-3-4-8-9(5-7)11-6-10-8/h1,3-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLAQOZDEVUECED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC2=C(C=C1)N=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60631056 | |

| Record name | 6-Ethynyl-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60631056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

864376-04-5 | |

| Record name | 6-Ethynyl-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60631056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

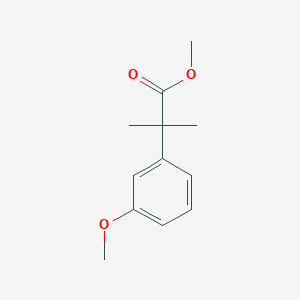

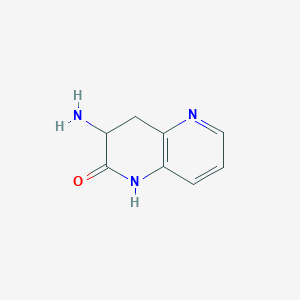

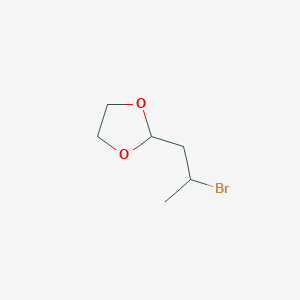

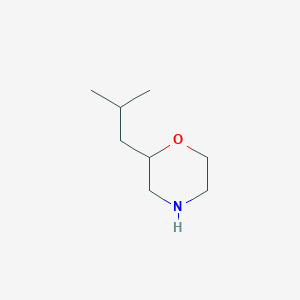

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Methylbenzo[d]isoxazol-3-amine](/img/structure/B1603274.png)